

ADL-5859 hydrochloride off-target effects at high doses

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Compound of Interest

Compound Name: ADL-5859 hydrochloride

Cat. No.: B605188

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ADL-5859 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of **ADL-5859 hydrochloride**, with a specific focus on potential off-target effects at high doses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ADL-5859 hydrochloride**?

ADL-5859 is a potent and selective δ -opioid receptor (DOR) agonist with a K_i of 20 nM.[1] It has been investigated for its analgesic properties in pain management.[1][2] Unlike traditional mu-opioid receptor agonists, ADL-5859's selectivity for the δ -opioid receptor was explored for a therapeutic profile with fewer undesirable side effects such as respiratory depression, sedation, and euphoria.[1]

Q2: Are there known off-target effects of **ADL-5859 hydrochloride** at high doses?

Evidence from preclinical studies suggests the potential for off-target effects at high concentrations. In a study using δ -opioid receptor knockout (KO) mice, a high dose of 100 mg/kg of ADL-5859 produced a slight analgesic effect, indicating that at this concentration, the compound may interact with other molecular targets.[3] However, the specific off-target

receptors or channels responsible for this residual effect have not been fully characterized in the available literature. At therapeutic doses, ADL-5859 was found to be highly selective, with no detectable binding at over 100 non-opioid receptors, channels, or enzymes in vitro.[3]

Q3: What were the findings from clinical trials regarding ADL-5859?

ADL-5859 progressed to Phase II clinical trials to evaluate its efficacy in managing conditions such as neuropathic pain associated with diabetic peripheral neuropathy and pain from rheumatoid arthritis.[4][5] While these studies have been completed, detailed results regarding efficacy and potential off-target effects observed in humans are not extensively published in the peer-reviewed literature.[6]

Q4: Does ADL-5859 induce convulsions like some other δ -opioid agonists?

Preclinical studies have indicated that ADL-5859 does not appear to be a convulsant, which is a known side effect of some other δ -opioid agonists.[1][6]

Troubleshooting Guide

Issue: Observing unexpected biological effects in my experiments at high concentrations of ADL-5859.

- Possible Cause: As indicated in preclinical studies with knockout mice, high doses (e.g., 100 mg/kg in mice) of ADL-5859 may lead to off-target pharmacological effects.[3]
- Troubleshooting Steps:
 - Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimal effective concentration in your experimental model. This will help to distinguish between on-target δ -opioid receptor-mediated effects and potential off-target effects that may only appear at higher concentrations.
 - Use of Antagonists: To confirm that the observed effect is mediated by the δ -opioid receptor, perform experiments in the presence of a selective DOR antagonist, such as naltrindole. If the effect persists in the presence of the antagonist, it is likely an off-target effect.

- Control Experiments: Include appropriate negative controls, such as vehicle-treated groups and, if possible, experiments in cell lines or animal models lacking the δ -opioid receptor, to isolate the on-target effects of ADL-5859.

Quantitative Data Summary

Parameter	Value	Species	Assay Type	Reference
Ki for δ -opioid receptor	20 nM	Not Specified	In vitro binding assay	[1]
Analgesic Dose Range	30 - 100 mg/kg	Mouse	In vivo pain models	[3]
Dose with Potential Off-Target Effects	100 mg/kg	Mouse	In vivo pain model in KO mice	[3]

Experimental Protocols

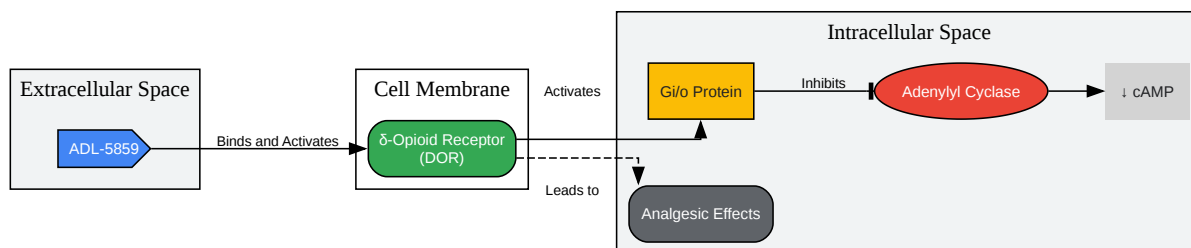
Protocol: Assessing In Vivo Analgesic Selectivity Using Knockout Mice

This protocol provides a general framework for investigating the in vivo selectivity of ADL-5859 and identifying potential off-target effects using δ -opioid receptor knockout (KO) mice.

- Animal Models: Utilize wild-type (WT) and δ -opioid receptor KO mice on the same genetic background.
- Pain Models: Induce a chronic pain state, such as inflammatory pain using Complete Freund's Adjuvant (CFA) or neuropathic pain via sciatic nerve ligation (SNL).[7]
- Drug Administration: Administer **ADL-5859 hydrochloride** orally. A dose range of 10 mg/kg to 100 mg/kg is suggested based on previous studies.[3] A vehicle control group should be included.
- Behavioral Testing: Measure mechanical allodynia at baseline and at various time points post-drug administration (e.g., 60, 120, 240 minutes) using von Frey filaments.

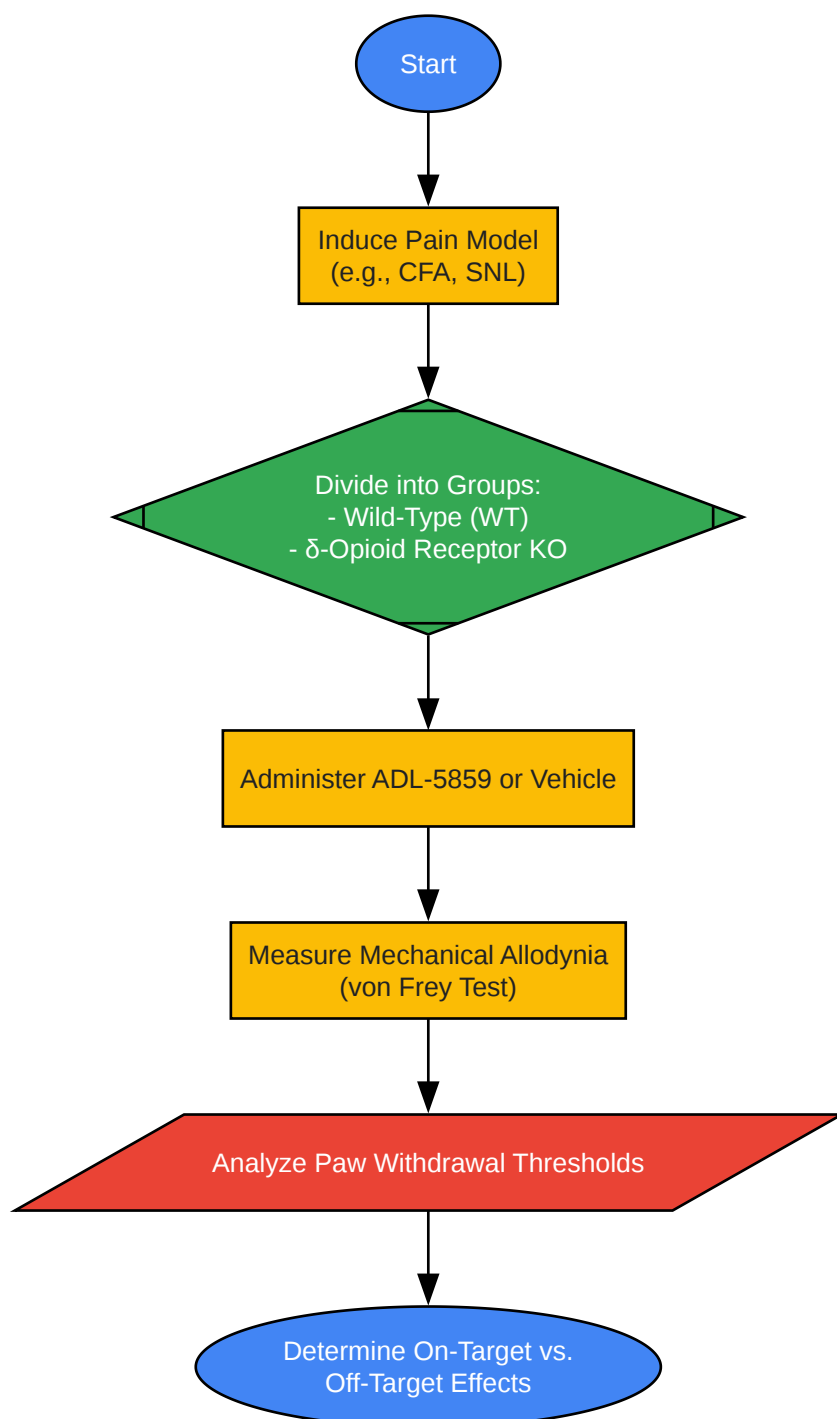
- Data Analysis: Compare the paw withdrawal thresholds between WT and KO mice treated with ADL-5859 and vehicle. A significant analgesic effect in WT mice that is absent or significantly reduced in KO mice at a given dose suggests on-target activity. Any residual analgesic effect in KO mice, particularly at high doses, may indicate off-target activity.[3]

Visualizations



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Caption: Simplified signaling pathway of ADL-5859 at the δ -opioid receptor.



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Caption: Workflow for assessing in vivo selectivity of ADL-5859.

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